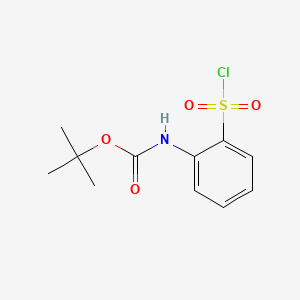
3-(2-Biphenylyl)-2-hydroxypropanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Biphenylyl)-2-hydroxypropanoic Acid: is an organic compound characterized by a biphenyl group attached to a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid typically involves the coupling of a biphenyl derivative with a hydroxypropanoic acid precursor. One common method is the Grignard reaction, where a biphenyl magnesium bromide reacts with an ester of hydroxypropanoic acid to form the desired product . The reaction is usually carried out in an ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions. For example, a palladium-catalyzed coupling reaction can be employed to achieve efficient synthesis . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
化学反应分析
Types of Reactions: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-(2-Biphenylyl)-2-oxopropanoic Acid.
Reduction: Formation of 3-(2-Cyclohexyl)-2-hydroxypropanoic Acid.
Substitution: Formation of this compound derivatives with various substituents on the biphenyl ring.
科学研究应用
Chemistry: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .
Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl group provides a hydrophobic interaction that can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
- 2-(2-Biphenylyl)propanoic Acid
- 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
- 2-(4-Biphenylyl)propanoic Acid
Comparison: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is unique due to the position of the biphenyl group and the presence of the hydroxy group on the propanoic acid moiety. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its analogs . The hydroxy group enhances its solubility and potential for hydrogen bonding, making it more versatile in various applications.
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-hydroxy-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18) |
InChI 键 |
JFGAIWFDUPOBHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

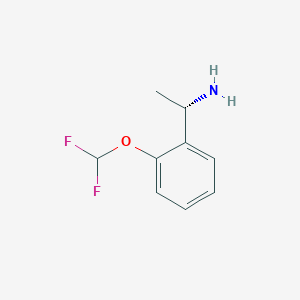
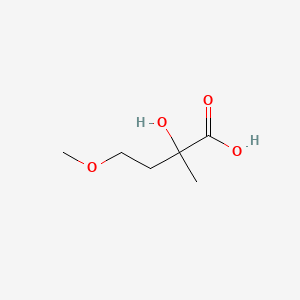
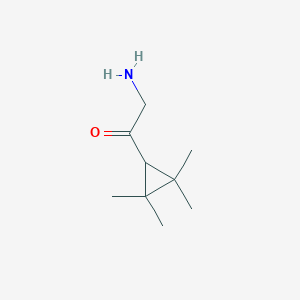
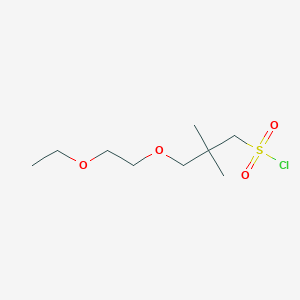

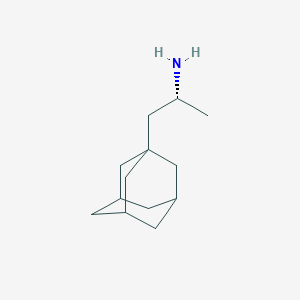
![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
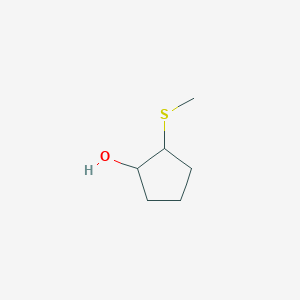
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
